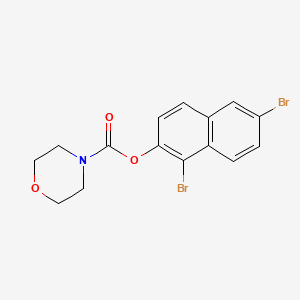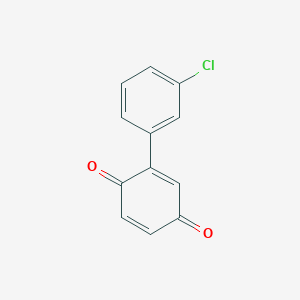![molecular formula C17H13BrN2O2S B12136385 (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on ist ein synthetisches organisches Molekül, das zur Thiazolon-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolonkern, eine Bromphenylgruppe und eine Methoxybenzyliden-Einheit umfasst. Sie hat in verschiedenen Bereichen der wissenschaftlichen Forschung aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie Interesse geweckt.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on umfasst typischerweise die folgenden Schritte:
-
Bildung des Thiazolonkernes: : Der Thiazolonkern kann durch Reaktion eines geeigneten Thioamids mit einem α-Halogenketon unter basischen Bedingungen synthetisiert werden. Diese Reaktion bildet den Thiazolonring durch Cyclisierung.
-
Einführung der Bromphenylgruppe: : Die Bromphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt. Ein geeignetes bromiertes Anilin-Derivat wird mit dem Thiazolon-Zwischenprodukt umgesetzt, um das gewünschte Produkt zu bilden.
-
Addition der Methoxybenzyliden-Einheit: : Der letzte Schritt beinhaltet die Kondensation des Thiazolon-Derivats mit einem Methoxybenzaldehyd unter sauren oder basischen Bedingungen, um die Methoxybenzyliden-Einheit zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, aber in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorwahl, wäre entscheidend, um die Ausbeute und Reinheit zu maximieren. Durchflussreaktoren und automatisierte Syntheseplattformen könnten eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on: kann verschiedene chemische Reaktionen eingehen, darunter:
-
Oxidation: : Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was möglicherweise zur Bildung von Sulfoxiden oder Sulfonen führt.
-
Reduktion: : Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, die die Carbonylgruppe oder andere reduzierbare Funktionalitäten reduzieren können.
-
Substitution: : Die Bromphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Ammoniak, Thiole, Dimethylformamid (DMF).
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Alkohole, Amine.
Substitution: Aminoderivate, Thioether.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on: hat verschiedene wissenschaftliche Forschungsanwendungen:
-
Chemie: : Wird als Baustein bei der Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Pfade.
-
Biologie: : Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle, antifungale und anticancerogene Eigenschaften. Es dient als Leitstruktur für die Entwicklung neuer Therapeutika.
-
Medizin: : Untersucht auf seine potenzielle Verwendung in der Arzneimittelforschung und -entwicklung. Seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht es zu einem Kandidaten für weitere pharmakologische Studien.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch folgende Mechanismen ausüben:
Enzymhemmung: Bindung an und Hemmung der Aktivität spezifischer Enzyme, die an kritischen biologischen Prozessen beteiligt sind.
Rezeptormodulation: Interaktion mit zellulären Rezeptoren, die zu Veränderungen in der Zellsignaltransduktion führen.
DNA-Interkalation: Einlagerung zwischen DNA-Basenpaaren, die möglicherweise die DNA-Replikation und -Transkription stören.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves the following steps:
-
Formation of the Thiazolone Core: : The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the thiazolone ring through cyclization.
-
Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. A suitable brominated aniline derivative is reacted with the thiazolone intermediate to form the desired product.
-
Addition of the Methoxybenzylidene Moiety: : The final step involves the condensation of the thiazolone derivative with a methoxybenzaldehyde under acidic or basic conditions to form the methoxybenzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group or other reducible functionalities.
-
Substitution: : The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thioethers.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one: has several scientific research applications:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
-
Medicine: : Explored for its potential use in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.
Wirkmechanismus
The mechanism of action of (5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Receptor Modulation: Interacting with cellular receptors, leading to changes in cell signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially disrupting DNA replication and transcription.
Vergleich Mit ähnlichen Verbindungen
(5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on: kann mit anderen Thiazolonderivaten und Verbindungen mit ähnlichen Strukturmerkmalen verglichen werden:
-
Thiazolonderivate: : Verbindungen wie 2-Aminothiazolone und 2-Arylthiazolone teilen den Thiazolonkern, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten und chemischen Eigenschaften führt.
-
Bromphenylverbindungen: : Ähnliche Verbindungen mit Bromphenylgruppen, wie Bromphenylamin und Bromphenylketone, können anhand ihrer Reaktivität und Anwendungen verglichen werden.
-
Methoxybenzylidenverbindungen: : Verbindungen mit Methoxybenzyliden-Einheiten, wie Methoxybenzyliden-Malonitrile, können hinsichtlich ihrer elektronischen und sterischen Auswirkungen auf das gesamte Molekül verglichen werden.
Die Einzigartigkeit von (5Z)-2-[(2-Bromphenyl)amino]-5-(2-Methoxybenzyliden)-1,3-thiazol-4(5H)-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen und es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C17H13BrN2O2S |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
(5Z)-2-(2-bromophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-9-5-2-6-11(14)10-15-16(21)20-17(23-15)19-13-8-4-3-7-12(13)18/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI-Schlüssel |
PIPOKGPEFQCFDK-GDNBJRDFSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Kanonische SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=CC=C3Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136316.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)

![7-[2-Pyridyl(4-(2-pyridyl)piperazinyl)methyl]quinolin-8-ol](/img/structure/B12136337.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12136406.png)
